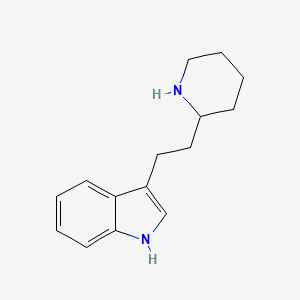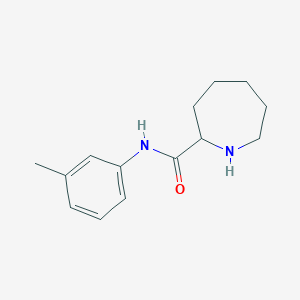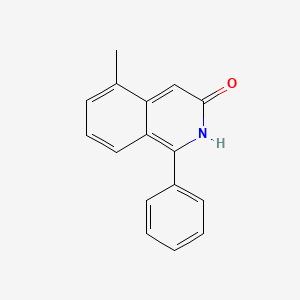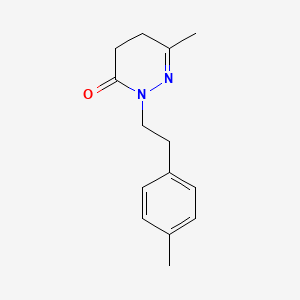
6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazinone core, which is known for its diverse biological activities.
準備方法
The synthesis of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
6-Methyl-2-(4-methylphenethyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-Methyl-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar core structure but differs in the substituents attached to the pyridazinone ring.
4-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Another derivative with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
6-methyl-2-[2-(4-methylphenyl)ethyl]-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H18N2O/c1-11-3-6-13(7-4-11)9-10-16-14(17)8-5-12(2)15-16/h3-4,6-7H,5,8-10H2,1-2H3 |
InChIキー |
FIXPIJCMWJSEMO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)CC1)CCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


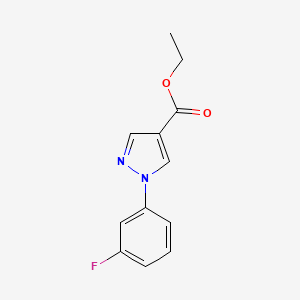
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)


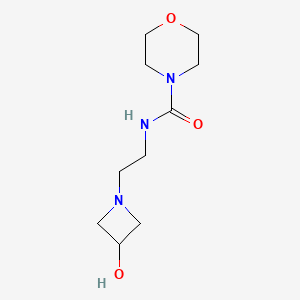
![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
